molecular formula C23H17N5O3 B6093434 2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol

2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol

Cat. No.: B6093434
M. Wt: 411.4 g/mol
InChI Key: OAAREHKLNWLTTK-IWIPYMOSSA-N
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Description

2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrimidine ring substituted with phenyl groups at positions 4 and 6, a hydrazone linkage, and a nitrophenol moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol typically involves the condensation of 4,6-diphenylpyrimidin-2-amine with 2-hydroxy-3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting hydrazone is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol moiety can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl groups and the pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit Aurora kinase A (AURKA), a key enzyme involved in cell division . The compound binds to the active site of AURKA, preventing its phosphorylation and subsequent activation. This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol is unique due to its combined structural features of a pyrimidine ring, hydrazone linkage, and nitrophenol moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O3/c29-22-18(12-7-13-21(22)28(30)31)15-24-27-23-25-19(16-8-3-1-4-9-16)14-20(26-23)17-10-5-2-6-11-17/h1-15,29H,(H,25,26,27)/b24-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAREHKLNWLTTK-IWIPYMOSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=C(C(=CC=C3)[N+](=O)[O-])O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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